REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][NH:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][O:3]1.[CH2:12]=O>C(O)C.[Pd]>[CH3:12][N:6]1[CH2:7][C:2]([CH3:11])([CH3:1])[O:3][CH2:4][CH:5]1[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
CC1(OCC(NC1)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OCC(NC1)C(=O)O)C
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
830 μL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with hydrogen (balloon)
|
Type
|
ADDITION
|
Details
|
To the resulting gray mixture were added 4 ml of water and 4 ml of methanol
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with EtOAc
|
Type
|
FILTRATION
|
Details
|
The generated white solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(COC(C1)(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 574 mg | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |